molecular formula C11H12N2O3 B6145172 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 1342723-28-7

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid

Cat. No.: B6145172
CAS No.: 1342723-28-7
M. Wt: 220.22 g/mol
InChI Key: ZODOQBVUTQNCOH-UHFFFAOYSA-N
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Description

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethyl carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the cyclopropylmethylamine, which is reacted with pyridine-3-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(cyclopropylmethyl)carbamoyl]pyridine-4-carboxylic acid
  • 2-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylic acid
  • 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-sulfonic acid

Uniqueness

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds steric hindrance and electronic effects that can alter the compound’s interactions with molecular targets compared to its analogs.

Properties

CAS No.

1342723-28-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10(13-6-7-3-4-7)9-8(11(15)16)2-1-5-12-9/h1-2,5,7H,3-4,6H2,(H,13,14)(H,15,16)

InChI Key

ZODOQBVUTQNCOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O

Purity

95

Origin of Product

United States

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